Cas no 53439-81-9 (benzo[c][1,8]naphthyridin-6(5H)-one)
![benzo[c][1,8]naphthyridin-6(5H)-one structure](https://ja.kuujia.com/scimg/cas/53439-81-9x500.png)
benzo[c][1,8]naphthyridin-6(5H)-one 化学的及び物理的性質
名前と識別子
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- benzo[c][1,8]naphthyridin-6(5H)-one
- 5H-benzo[c][1,8]naphthyridin-6-one
- 5H-Benzo[c][1,8]naphthyridin-6-on
- Benzo-< c> < 1,8> -naphthyridin-6(5H)-on
- CHEBI:275378
- CHEMBL110381
- SureCN2800678
- SureCN6531057
- XU1
-
- インチ: InChI=1S/C12H8N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h1-7H,(H,13,14,15)
- InChIKey: YLSBDRGLLZDAKB-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C3=C(N=CC=C3)N=C2O
計算された属性
- 精确分子量: 196.06374
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 0
じっけんとくせい
- PSA: 41.99
benzo[c][1,8]naphthyridin-6(5H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM241127-1g |
Benzo[c][1,8]naphthyridin-6(5H)-one |
53439-81-9 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A019100314-100mg |
Benzo[c][1,8]naphthyridin-6(5H)-one |
53439-81-9 | 95% | 100mg |
$290.00 | 2023-09-01 | |
Ambeed | A557097-1mg |
Benzo[c][1,8]naphthyridin-6(5H)-one |
53439-81-9 | 98% | 1mg |
$365.0 | 2025-02-27 | |
Alichem | A019100314-250mg |
Benzo[c][1,8]naphthyridin-6(5H)-one |
53439-81-9 | 95% | 250mg |
$480.00 | 2023-09-01 | |
Alichem | A019100314-1g |
Benzo[c][1,8]naphthyridin-6(5H)-one |
53439-81-9 | 95% | 1g |
$1200.00 | 2023-09-01 | |
Ambeed | A557097-5mg |
Benzo[c][1,8]naphthyridin-6(5H)-one |
53439-81-9 | 98% | 5mg |
$1264.0 | 2025-02-27 | |
Crysdot LLC | CD11109384-1g |
Benzo[c][1,8]naphthyridin-6(5H)-one |
53439-81-9 | 95+% | 1g |
$673 | 2024-07-17 |
benzo[c][1,8]naphthyridin-6(5H)-one 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
benzo[c][1,8]naphthyridin-6(5H)-oneに関する追加情報
Benzo[c][1,8]Naphthyridin-6(5H)-One: A Comprehensive Overview
Benzo[c][1,8]naphthyridin-6(5H)-one, also known by its CAS number 53439-81-9, is a unique and complex heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of naphthyridines, which are bicyclic aromatic systems with two nitrogen atoms in their structure. The benzo[c] substitution pattern indicates the specific arrangement of the benzene ring relative to the naphthyridine core, making this compound distinct from its structural analogs.
The synthesis of benzo[c][1,8]naphthyridin-6(5H)-one involves a series of carefully designed reactions that leverage modern organic synthesis techniques. Recent advancements in catalytic methods and the use of transition metal catalysts have enabled more efficient and selective pathways for constructing such complex heterocycles. For instance, researchers have employed palladium-catalyzed coupling reactions to assemble the naphthyridine core with high precision. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for downstream applications.
One of the most promising applications of benzo[c][1,8]naphthyridin-6(5H)-one lies in its potential as a building block for advanced materials. The compound's rigid aromatic structure and conjugated system make it an ideal candidate for use in organic electronics. Recent studies have demonstrated that derivatives of this compound can exhibit excellent charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Furthermore, its ability to form self-assembled monolayers has opened new avenues for its use in nanotechnology.
In addition to its material science applications, benzo[c][1,8]naphthyridin-6(5H)-one has shown potential in pharmacological research. The compound's unique structure allows for interactions with various biological targets, including enzymes and receptors. Recent investigations have focused on its role as a ligand in metalloenzyme mimics and its ability to modulate cellular signaling pathways. These findings suggest that the compound could serve as a lead molecule for drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.
The study of benzo[c][1,8]naphthyridin-6(5H)-one has also contributed to our understanding of heterocyclic chemistry. Its synthesis and reactivity provide valuable insights into the behavior of nitrogen-containing aromatic systems under various reaction conditions. For example, recent research has explored the regioselectivity of electrophilic substitutions on this compound, revealing novel patterns that differ from those observed in simpler naphthyridines. Such discoveries not only advance our fundamental knowledge but also pave the way for the development of new synthetic strategies.
In conclusion, benzo[c][1,8]naphthyridin-6(5H)-one, with its CAS number 53439-81-9, stands as a remarkable example of how complex organic molecules can bridge multiple disciplines. From materials science to pharmacology, this compound continues to inspire innovative research and practical applications. As our understanding of its properties deepens, it is likely that new uses will emerge, further solidifying its importance in contemporary chemistry.
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